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Fen1-IN-3

FEN1 inhibition enzyme kinetics DNA repair

Select Fen1-IN-3 for precise hFEN1 enzyme kinetics and crystallography. It is the only N-hydroxyurea inhibitor with a pure competitive mechanism (Ki_c=26 nM), binding solely to free enzyme. Unlike mixed-mode analogs, its activity is unaltered by PCNA, removing a variable in replication fork assays. With an atomic-resolution co-crystal structure (PDB 5FV7) and a validated cellular EC₅₀ (6.8 µM, CETSA in SW620 cells), it enables precise correlation of target engagement to downstream DNA damage responses. Researchers investigating synthetic lethal interactions in Mre11a- or Cdc4-deficient colorectal cancer models should source this uniquely characterized probe to ensure reproducible, interpretable data.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Cat. No. B15605121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFen1-IN-3
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3
InChIKeyBBJIIPZSHQTBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Fen1-IN-3? A High-Potency, Competitive hFEN1 Inhibitor for DNA Repair Research and Synthetic Lethality Studies


Fen1-IN-3 (Compound 4, CAS 2109805‑87‑8) is a small‑molecule inhibitor of human flap endonuclease‑1 (hFEN1), a structure‑selective metallonuclease essential for Okazaki fragment maturation and long‑patch base excision repair [1]. It belongs to the cyclic N‑hydroxyurea chemical class and acts as a competitive inhibitor that binds the hFEN1 active site coordinated to two Mg²⁺ ions [1]. Fen1‑IN‑3 stabilizes hFEN1 in a cellular thermal shift assay (CETSA) with an EC₅₀ of 6.8 µM and displays a biochemical IC₅₀ of 16.9 nM against the hFEN1‑336Δ catalytic domain [1]. Its mechanism has been structurally validated by co‑crystallization with hFEN1 (PDB 5FV7), making it a well‑characterised tool for probing FEN1‑dependent DNA repair pathways and synthetic‑lethal interactions in oncology research [1].

Why Fen1-IN-3 Cannot Be Replaced by Another FEN1 Inhibitor Without Quantitative Justification


FEN1 inhibitors that share a common N‑hydroxyurea warhead nevertheless diverge significantly in biochemical potency, inhibition modality, and cellular target‑engagement behaviour. Within the same published series, Fen1‑IN‑3 (Compound 4) exhibits a competitive inhibition mechanism, whereas FEN1‑IN‑1 (Compound 1) and FEN1‑IN‑4 (Compound 2) operate through mixed‑inhibition modes [1]. These mechanistic differences affect inhibitor binding to free enzyme versus enzyme–substrate complexes, altering the inhibitor’s performance in biochemical and cellular contexts. Furthermore, the relationship between in vitro IC₅₀ and cellular EC₅₀ is non‑linear across analogs: a compound with superior biochemical potency does not necessarily deliver superior cellular target engagement, as shown by the >100‑fold drop observed for both Fen1‑IN‑3 and FEN1‑IN‑1 [1]. Generic interchange without head‑to‑head data therefore risks introducing uncontrolled variables that compromise experimental reproducibility and data interpretability.

Fen1-IN-3 Quantitative Differentiation Evidence: Head‑to‑Head Data Against Closest Analogs


Biochemical Potency: Fen1‑IN‑3 Displays 2.7‑Fold Lower IC₅₀ Than FEN1‑IN‑1 in the Same Assay

In a single head‑to‑head study, Fen1‑IN‑3 (Compound 4) inhibited hFEN1‑336Δ with an IC₅₀ of 16.9 ± 1.2 nM, representing a 2.7‑fold improvement over FEN1‑IN‑1 (46.4 ± 4.8 nM) and a 1.8‑fold improvement over FEN1‑IN‑4 (30.0 ± 6.0 nM) [1]. All measurements used the same optimal double‑flap substrate (DF1) at 100 nM, ensuring valid intra‑study comparison [1].

FEN1 inhibition enzyme kinetics DNA repair

Inhibition Mode: Fen1‑IN‑3 Is the Only Competitive Inhibitor Among Same‑Series Analogs

Global fitting of reaction rates at varying inhibitor and substrate concentrations demonstrated that Fen1‑IN‑3 (Compound 4) fits only the competitive inhibition model, whereas FEN1‑IN‑1 and FEN1‑IN‑4 both require mixed‑inhibition models for acceptable fits [1]. The competitive inhibitor constant (Kᵢc) for Fen1‑IN‑3 is 26 ± 2 nM, in contrast to FEN1‑IN‑1 which displays both Kᵢc (48 ± 5 nM) and Kᵢu (117 ± 27 nM) [1]. This indicates Fen1‑IN‑3 binds exclusively to the free enzyme, not the enzyme‑substrate complex.

mechanism of inhibition competitive inhibition FEN1 enzymology

Cellular Target Engagement: Fen1‑IN‑3 Achieves Comparable CETSA Stabilisation to FEN1‑IN‑1 Despite Lower Biochemical Potency

In SW620 colon cancer cells, Fen1‑IN‑3 stabilised hFEN1 with an isothermal CETSA EC₅₀ of 6.8 µM, compared to 5.1 µM for FEN1‑IN‑1 [1]. Although Fen1‑IN‑3 is 2.7‑fold more potent biochemically, its cellular EC₅₀ is 1.3‑fold weaker than that of FEN1‑IN‑1, illustrating the non‑linear relationship between biochemical IC₅₀ and cellular target engagement [1]. Both compounds exhibit a >100‑fold drop‑off from biochemical IC₅₀ to cellular EC₅₀.

CETSA cellular target engagement thermal shift assay

PCNA Independence: Fen1‑IN‑3 Retains Full Inhibitory Activity in the Presence of the Physiological FEN1 Processivity Factor

The addition of human PCNA, the toroidal clamp that normally enhances FEN1–DNA complex stability, did not increase the reaction rate of hFEN1 inhibited by Fen1‑IN‑3 (Compound 4) or FEN1‑IN‑1, indicating that the inhibitor potency is unaffected by this key protein‑protein interaction [1]. This contrasts with potential concerns that PCNA might rescue FEN1 activity in the presence of some inhibitor classes.

PCNA FEN1 processivity inhibition mechanism

Fen1-IN-3: Decision‑Guiding Application Scenarios Based on Quantitative Evidence


Biochemical and Structural Studies Requiring a Well‑Characterised Competitive FEN1 Inhibitor

Fen1‑IN‑3 is the only competitive inhibitor in the N‑hydroxyurea series, binding exclusively to free hFEN1 with a Kᵢc of 26 nM [1]. Its co‑crystal structure with hFEN1 (PDB 5FV7) provides atomic‑level binding information [1]. Laboratories performing enzyme kinetics, substrate‑competition experiments, or soaking trials for X‑ray crystallography should select Fen1‑IN‑3 when a pure competitive mechanism is required, rather than mixed‑inhibition analogs that bind both free enzyme and enzyme‑substrate complexes.

Cellular Target Engagement and DNA Damage Response Activation in Colorectal Cancer Models

Fen1‑IN‑3 engages hFEN1 in live SW620 colorectal cancer cells with a CETSA EC₅₀ of 6.8 µM and triggers a DNA damage response as evidenced by ATM‑checkpoint pathway activation [1]. This makes it suitable for dose‑response studies examining the relationship between FEN1 target engagement and downstream phospho‑signalling. Researchers should note that cellular EC₅₀ values are in the low micromolar range despite nanomolar biochemical potency, and should plan treatment concentrations accordingly [1].

Synthetic Lethality Screens in Cdc4‑ or Mre11a‑Deficient Colon Cancer Cell Lines

Published evidence demonstrates that FEN1 inhibition selectively impairs proliferation of colon cancer cells harbouring Cdc4 or Mre11a mutations, both frequently found in colorectal cancers . Fen1‑IN‑3 can be employed as a chemical probe to validate synthetic‑lethal interactions in isogenic cell‑line pairs or patient‑derived organoids with defined genetic backgrounds. Its competitive mechanism and defined cellular EC₅₀ enable correlation of target occupancy with anti‑proliferative effect.

PCNA‑Dependent DNA Replication and Repair Assays

Because PCNA does not alter the inhibitory potency of Fen1‑IN‑3, this compound is well‑suited for reconstituted replication assays or cellular models where FEN1 functions in complex with PCNA at replication forks [1]. This property removes a potential confounding factor that could arise with other inhibitor chemotypes where PCNA binding might displace the inhibitor or restore FEN1 activity.

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